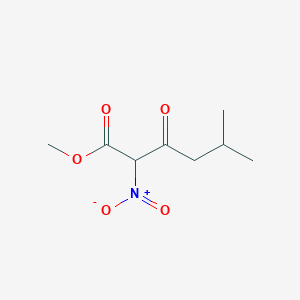

Methyl 5-methyl-2-nitro-3-oxohexanoate

説明

Methyl 5-methyl-2-nitro-3-oxohexanoate (CAS: Not explicitly listed in the evidence; referred to as "C65" in synthesis protocols) is a nitro-substituted β-keto ester with the molecular formula C₈H₁₁NO₅ (inferred from nomenclature). Its structure features:

- A methyl ester group at the terminal position.

- A nitro group (-NO₂) at the C2 position, which confers strong electron-withdrawing properties.

- A ketone at the C3 position, making it a β-keto ester.

- A methyl branch at the C5 position.

This compound is synthesized via nitrosation of methyl 5-methyl-3-oxohexanoate using sodium nitrite in glacial acetic acid, followed by hydrolysis . Its structural complexity and reactivity make it valuable in organic synthesis, particularly in constructing nitro-containing intermediates for pharmaceuticals or agrochemicals.

特性

CAS番号 |

1184917-62-1 |

|---|---|

分子式 |

C8H13NO5 |

分子量 |

203.19 g/mol |

IUPAC名 |

methyl 5-methyl-2-nitro-3-oxohexanoate |

InChI |

InChI=1S/C8H13NO5/c1-5(2)4-6(10)7(9(12)13)8(11)14-3/h5,7H,4H2,1-3H3 |

InChIキー |

NNLOJBAMRVJMPI-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(=O)C(C(=O)OC)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share structural similarities with methyl 5-methyl-2-nitro-3-oxohexanoate, differing in substituents or ester groups:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in methyl 5-methyl-2-nitro-3-oxohexanoate) increase electrophilicity at the β-keto position, facilitating nucleophilic attacks .

- Alkyl branches (e.g., isopropyl in ethyl 5-methyl-2-isopropyl-3-oxohexanoate) improve solubility in nonpolar solvents but reduce crystallinity .

- Aromatic substitutions (e.g., 3-nitrophenyl in Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate) introduce steric hindrance and π-π interactions, altering reactivity profiles .

Physicochemical Properties (Inferred from Evidence)

- Polarity: Nitro and ketone groups increase polarity compared to purely aliphatic esters (e.g., ethyl 5-methyl-2-isopropyl-3-oxohexanoate) .

- Volatility : Likely lower than methyl esters of simpler carboxylic acids (e.g., methyl salicylate, Table 3 in ), due to its larger molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。